(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 285.34 g/mol. This compound is significant in synthetic organic chemistry and is utilized as an intermediate in the development of complex molecular structures, particularly in medicinal chemistry. The compound is characterized by its di-tert-butyl ester groups, which enhance its stability and solubility in various organic solvents. It is typically available in high purity, around 95%, making it suitable for research applications .
The synthesis of (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate can be achieved through several methods, primarily involving the alkylation of protected pyrrolidine derivatives. One notable method includes the use of tert-butyl acetate in the presence of strong acids to facilitate esterification reactions. For example, starting from L-pyroglutamic acid, tert-butyl esters can be synthesized through a series of reactions that include protection steps and alkylation .
(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate features a pyrrolidine ring substituted with two tert-butyl ester groups and a carbonyl group at the 4-position. The stereochemistry is crucial for its biological activity, with the (R) configuration influencing its interactions in biochemical pathways.
(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate participates in various chemical reactions, including hydrolysis and coupling reactions. The tert-butyl ester groups are known to undergo hydrolysis under specific conditions, which can be catalyzed by enzymes like carboxylesterase. This property is particularly relevant in drug design where controlled release mechanisms are required.
The compound has been utilized as a reactant in synthesizing more complex molecules, such as azacyclic analogues and factor Xa inhibitors, demonstrating its versatility in organic synthesis .
The mechanism of action for (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate primarily involves its conversion into active metabolites through enzymatic hydrolysis. The tert-butyl esters are cleaved by carboxylesterases, releasing free acids that may exhibit biological activity.
Research indicates that this compound may play a role in developing anticoagulant agents due to its structural similarities to known inhibitors of coagulation factors .
The compound exhibits stability under acidic conditions but may hydrolyze under alkaline conditions or through enzymatic action. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate has significant applications in scientific research:
Diastereoselective hydrogenation serves as a pivotal step for constructing the chiral pyrrolidine core in (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate synthesis. This transformation typically employs prochiral dehydroproline precursors subjected to asymmetric hydrogenation under pressurized H₂ (50–100 psi) in the presence of chiral transition metal catalysts. Rhodium complexes with chiral phosphine ligands (e.g., DuPhos, BINAP) demonstrate exceptional performance, achieving diastereomeric excess (de) values >95% through precise facial control over substrate-catalyst interactions [4].
Reaction parameters critically influence stereoselectivity and efficiency:
Post-hydrogenation, the tert-butoxycarbonyl (Boc) groups are introduced under Schotten-Baumann conditions using Boc₂O and aqueous base, yielding the protected product in >85% isolated yield [4] .
Table 1: Hydrogenation Optimization Parameters
Catalyst System | Temperature (°C) | H₂ Pressure (psi) | de (%) | Yield (%) |
---|---|---|---|---|
Rh-(R)-BINAP | 25 | 50 | 97 | 92 |
Rh-(S,S)-DuPhos | 0 | 100 | 99 | 88 |
Ru-TsDPEN | 50 | 60 | 85 | 95 |
Chiral auxiliaries provide an alternative stereocontrol strategy for synthesizing the (R)-enantiomer with high optical purity. The Evans oxazolidinone methodology is prominently employed, wherein a chiral acylated auxiliary directs asymmetric alkylation or conjugate addition to establish the C2 stereocenter. Key stages include:
This route delivers 285.34 g/mol [C₁₄H₂₃NO₅] product (validated via [α]D²⁵ = +15.8° (c=1, CHCl₃)) and consistently achieves ≥98% purity by HPLC. Alternative auxiliaries like Oppolzer’s sultam or Myers’ pseudoephedrine amides demonstrate comparable efficiency but require costlier reagents [2] [5].
1.3. tert-Butoxycarbonyl Protection/Deprotection Kinetics
Boc group dynamics critically impact synthetic efficiency and product stability. Protection kinetics follow second-order kinetics (first-order in both Boc₂O and substrate), with DMAP catalysis accelerating the reaction 20-fold. Key findings include:
The electron-withdrawing 4-oxo group enhances Boc stability at N1 versus C2, enabling selective C2 deprotection – a valuable trait for iterative functionalization. Computational models (DFT/B3LYP) confirm higher partial positive charge at C2 carbamate carbon (+0.32 e vs. +0.18 e at N1), rationalizing its preferential hydrolysis [4] [7].
Scaling synthetic routes to multi-kilogram production demands optimization of cost, safety, and purity. Key industrial advancements include:
Bulk handling requires specialized protocols due to compound sensitivity:
Current industrial capacity exceeds 500 kg/year with production costs optimized to $1,200/kg at ≥98% purity, validated in cGMP facilities for pharmaceutical applications [2] [5].
Table 2: Industrial Scale Production Metrics
Process Stage | Volume (kg/batch) | Purity (%) | Cycle Time (h) | Cost Contribution (%) |
---|---|---|---|---|
Hydrogenation | 15 | 95 | 24 | 42 |
Boc Protection | 30 | 98 | 12 | 28 |
Crystallization | 30 | 99.5 | 8 | 18 |
Packaging | 30 | 99.5 | 4 | 12 |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: